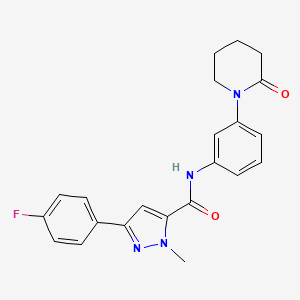
(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)(1,4-oxazepan-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)(1,4-oxazepan-4-yl)methanone, also known as DFPOM, is an organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DFPOM belongs to the class of pyrazolone derivatives, which have been extensively studied for their pharmacological properties. In
Wirkmechanismus
The exact mechanism of action of (3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)(1,4-oxazepan-4-yl)methanone is not fully understood, but it is believed to exert its pharmacological effects through the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4), which is involved in cell cycle progression. It has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurodegenerative disorders, this compound has been shown to protect against oxidative stress and inflammation by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis by downregulating the expression of cyclin D1 and Bcl-2, respectively. It has also been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). In animal models of inflammation, this compound has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). In animal models of neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce the levels of oxidative stress markers.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)(1,4-oxazepan-4-yl)methanone in lab experiments include its relatively low toxicity, high solubility, and ability to inhibit multiple targets involved in various diseases. However, the limitations of using this compound include its limited stability in aqueous solutions and the need for further optimization of its pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for the research on (3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)(1,4-oxazepan-4-yl)methanone. One potential direction is to further investigate its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to optimize its pharmacokinetic properties to improve its efficacy and reduce its toxicity. Additionally, the development of this compound analogs with improved potency and selectivity could lead to the discovery of novel drug candidates for various diseases.
Synthesemethoden
(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)(1,4-oxazepan-4-yl)methanone can be synthesized through a multi-step process involving the reaction of 1,3-difluoro-2-propanol with 4-chloroacetylpyrazole in the presence of a base to form 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ol. The resulting compound is then reacted with 1,4-oxazepane-4-carboxylic acid in the presence of a coupling agent to form this compound.
Wissenschaftliche Forschungsanwendungen
(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)(1,4-oxazepan-4-yl)methanone has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its neuroprotective effects and has shown promising results in animal models of neurodegenerative disorders.
Eigenschaften
IUPAC Name |
[3-(difluoromethyl)-1-methylpyrazol-4-yl]-(1,4-oxazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N3O2/c1-15-7-8(9(14-15)10(12)13)11(17)16-3-2-5-18-6-4-16/h7,10H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFFVADSDQFYCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)N2CCCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

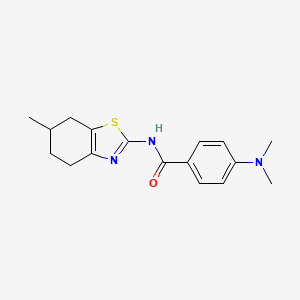
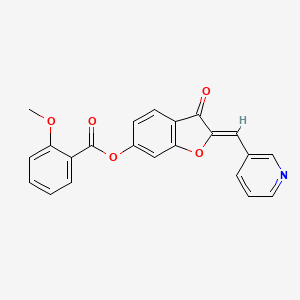
![5-Chloro-6-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2868747.png)
![methyl 2-(9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2868748.png)
![6-Bromo-2-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B2868749.png)
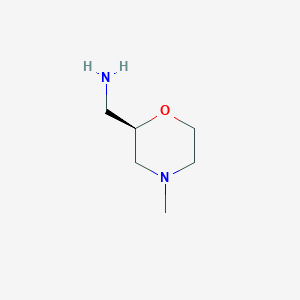
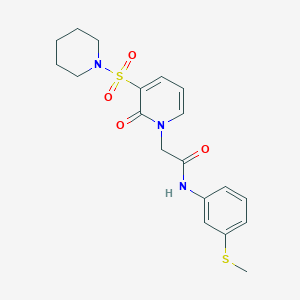
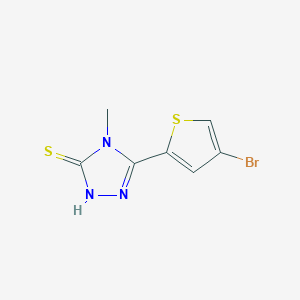
![(1-{3-[4-(Methylpropyl)phenoxy]propyl}benzimidazol-2-yl)methan-1-ol](/img/structure/B2868754.png)
![(E)-1-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-3-phenylprop-2-en-1-ol](/img/structure/B2868757.png)
![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2868760.png)
![1-phenyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2868761.png)

